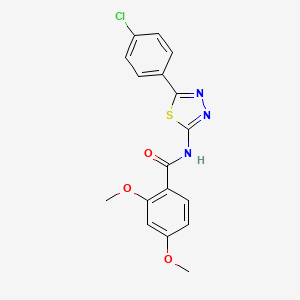

N-(5-(4-氯苯基)-1,3,4-噻二唑-2-基)-2,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

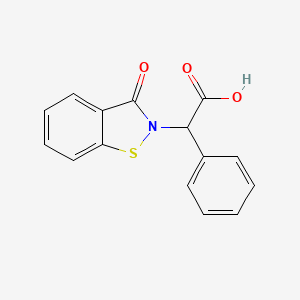

The compound N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a chemical entity that appears to be related to a class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the 4-chlorophenyl group suggests that the compound may exhibit certain electronic characteristics due to the electron-withdrawing nature of the chlorine substituent.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, they do offer insight into related chemical structures and their synthesis. For example, the synthesis of related thiadiazole derivatives is discussed in the second paper, where novel derivatives were synthesized by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole . This suggests that a similar synthetic route could potentially be applied to the compound , with modifications to the starting materials and reaction conditions to incorporate the dimethoxybenzamide moiety.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The electronic properties of the ring can be influenced by substituents, as seen in the second paper, where the biological activity of the synthesized compounds was linked to their structural features . The dimethoxybenzamide group attached to the thiadiazole ring in the compound of interest would likely contribute to the overall electronic distribution and potentially affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The first paper discusses the use of the 3,4-dimethoxybenzyl group as an N-protecting group, which can be removed using DDQ . This indicates that the dimethoxybenzyl moiety in related compounds can undergo deprotection under certain conditions, which may be relevant for the compound if similar protective strategies are employed during its synthesis or modification.

Physical and Chemical Properties Analysis

科学研究应用

化学合成和结构分析

- 噻二唑衍生物的 N-保护基团:该化合物化学结构的一部分,3,4-二甲氧基苄基,已被用作二苯基 1,2-噻吩二氧化物衍生物的 N-保护基团,证明了其在合成化学中的用途 (Grunder-Klotz & Ehrhardt, 1991)。

- 噻二唑磺酰胺的合成:开发了一种从 4-氯苯甲酸开始合成新的 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物的过程。这些化合物已显示出抗病毒活性 (Chen et al., 2010)。

- 使用 DFT 计算比较结构:使用密度泛函理论 (DFT) 分析了类似化合物 5-(4-氯苯基)-2-氨基-1,3,4-噻二唑的结构,并与实验数据进行了比较。本研究提供了对分子结构的见解以及作为非线性光学 (NLO) 材料的潜在应用 (Kerru et al., 2019)。

药物和生物研究

- 抗菌剂合成:已经对由 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱合成腙进行研究,显示出对各种细菌和真菌菌株的适度抗菌活性 (Sah et al., 2014)。

- 抗惊厥潜力:已经评估了结构与所述化合物类似的新型 4-噻唑烷酮衍生物作为抗惊厥剂。这些化合物被证明在癫痫模型中具有显着的活性,表明它们在治疗癫痫方面的潜力 (Faizi et al., 2017)。

材料和缓蚀

- 缓蚀:已经研究了与所述化合物结构相关的某些 1,3,4-噻二唑衍生物作为缓蚀剂的潜力。已在酸性溶液中评估了它们的有效性,证明了它们在保护金属免受腐蚀方面的潜在用途 (Bentiss et al., 2007)。

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways.

Result of Action

Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that this compound might have similar effects.

属性

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEVZGXUZPIBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)

![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)

![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)